molecular formula C21H25N3O4S B2967420 N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1252839-97-6

N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2967420
CAS No.: 1252839-97-6
M. Wt: 415.51
InChI Key: WSWDZXQPKFNPHE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine acetamide class, characterized by a fused thiophene-pyrimidine core substituted with a 3-methylbutyl group at position 3 and an N-(4-ethoxyphenyl)acetamide side chain. The ethoxyphenyl moiety enhances lipophilicity and modulates pharmacokinetic properties, while the thienopyrimidine scaffold contributes to interactions with biological targets, particularly kinases and enzymes involved in cell proliferation .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-28-16-7-5-15(6-8-16)22-18(25)13-24-17-10-12-29-19(17)20(26)23(21(24)27)11-9-14(2)3/h5-8,10,12,14,19H,4,9,11,13H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDRWHNEAJNQSM-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that belongs to the class of thienopyrimidines. Its complex structure suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound based on available research findings and data.

  • Molecular Formula : C22H28N3O4S
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 1252851-75-4

Biological Activity Overview

The biological activities of thienopyrimidine derivatives, including this compound, have been explored in various studies. These activities include:

  • Antioxidant Activity : Thienopyrimidine derivatives have shown promising antioxidant properties. For instance, studies indicate that compounds with similar structures can mitigate oxidative stress in biological systems by scavenging free radicals and enhancing cellular defenses against oxidative damage .
  • Anticancer Activity : Some thienopyrimidine derivatives have demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth and survival .
  • Anti-inflammatory Activity : Compounds in this class have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

1. Antioxidant Properties

A study assessing the antioxidant activity of thieno[2,3-c]pyrazole compounds showed significant protective effects against oxidative damage in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting a protective role against oxidative stress .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound A12 ± 1.03
Thienopyrazole Compound B0.6 ± 0.16

2. Anticancer Activity

Research has indicated that thienopyrimidine derivatives can inhibit cancer cell growth by targeting specific molecular pathways. For example, a derivative similar to this compound was shown to significantly reduce viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects

Thienopyrimidine compounds have also been evaluated for their anti-inflammatory effects in various models of inflammation. They demonstrated the ability to downregulate the expression of inflammatory markers and cytokines in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the thienopyrimidine core, the acetamide side chain, and the aryl/heteroaryl groups. These modifications influence solubility, binding affinity, and metabolic stability.

Compound Name Substituents on Thienopyrimidine Acetamide Side Chain Molecular Weight (g/mol) Notable Properties
Target Compound 3-(3-Methylbutyl), 2,4-dioxo N-(4-Ethoxyphenyl) 443.5 (calculated) Likely moderate lipophilicity; potential kinase inhibition inferred from analogs
N-(2-Ethyl-6-Methylphenyl)-2-{4-Oxo-7-Phenyl-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide 3-(Unspecified), 4-oxo, 7-phenyl N-(2-Ethyl-6-methylphenyl) 403.5 Reported as a TRK inhibitor; phenyl at position 7 enhances steric bulk
2-[3-(3-Chlorophenyl)-2,4-Dioxo-Thieno[3,2-d]Pyrimidin-1-yl]-N-(3,5-Dimethoxyphenyl)Acetamide 3-(3-Chlorophenyl), 2,4-dioxo N-(3,5-Dimethoxyphenyl) 473.9 Chlorophenyl and dimethoxyphenyl groups increase polarity; antitumor activity hypothesized
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)Thio]Acetamide Quinazolinone core (non-thienopyrimidine) N-(4-Methoxyphenyl) Not provided MGI% = 10% (moderate antitumor activity); trimethoxybenzyl group enhances DNA intercalation

Research Findings and Data Tables

Antiproliferative Activity of Selected Analogs (MGI% Values)

Compound Substituents MGI% (In Vitro)
9 N-(4-Methoxyphenyl), 3-(3,4,5-Trimethoxybenzyl) 10%
11 N-(4-Sulfamoylphenyl) 7%
12 N-(3,4,5-Trimethoxybenzyl) 2%

NMR Spectral Data for Key Functional Groups

  • Target Compound : Expected δ 1.2–1.4 ppm (3-methylbutyl CH₃), δ 4.1–4.3 ppm (ethoxy OCH₂), δ 7.3–7.5 ppm (aromatic protons) based on analogs in and .
  • TRK Inhibitor (): δ 10.15 ppm (amide NH), δ 8.57 ppm (thienopyrimidine H) .

Q & A

Q. What synthetic strategies are effective for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Cyclocondensation : Formation of the thieno[3,2-d]pyrimidinone core using thiourea derivatives and α,β-unsaturated carbonyl compounds under acidic conditions .
  • Alkylation : Introduction of the 3-methylbutyl group via nucleophilic substitution or transition metal-catalyzed coupling. Optimize solvent (e.g., DMF or THF) and base (e.g., K₂CO₃) to enhance yield .
  • Acetamide coupling : React the intermediate with 4-ethoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Q. How can the molecular structure be characterized?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the thieno-pyrimidinone proton signals appear at δ 7.5–8.5 ppm in DMSO-d₆ .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally related acetamide derivatives .

Q. What purification methods are suitable post-synthesis?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
  • Recrystallization : Employ ethanol/water mixtures for final product purification .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 3-methylbutyl group?

  • Catalyst screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) versus nucleophilic alkylation. Pd(OAc)₂/XPhos systems may improve selectivity .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives (toluene) to stabilize transition states .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during alkylation .

Q. How to evaluate this compound’s inhibitory activity against kinase targets?

  • TRK kinase assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values. Pre-incubate the compound with recombinant kinase and ATP, then quantify residual activity .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., Ba/F3-TRK) with Western blotting to confirm downstream pathway inhibition (e.g., ERK phosphorylation) .

Q. How to resolve contradictions between experimental NMR data and computational predictions?

  • 2D NMR techniques : Perform HSQC and HMBC to assign ambiguous signals (e.g., overlapping pyrimidinone protons) .
  • Density Functional Theory (DFT) : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental data to validate assignments .
  • X-ray validation : Resolve structural ambiguities by growing single crystals and analyzing diffraction patterns .

Q. How does the ethoxyphenyl moiety influence pharmacokinetic properties?

  • Lipophilicity : The ethoxy group increases logP, enhancing membrane permeability (measured via PAMPA assay) .
  • Metabolic stability : Evaluate hepatic microsomal clearance. Ethoxy substitution reduces oxidative metabolism compared to methoxy analogs .

Data Contradiction and Optimization

Q. How to address discrepancies in biological activity across assay platforms?

  • Assay standardization : Normalize results using positive controls (e.g., known TRK inhibitors) and replicate experiments in orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Solubility adjustments : Use DMSO concentration ≤0.1% to avoid aggregation artifacts .

Q. What strategies improve selectivity over off-target kinases?

  • Structure-activity relationship (SAR) : Modify the acetamide linker length or introduce bulky substituents (e.g., trifluoromethyl) to sterically hinder off-target binding .
  • Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify selectivity hotspots .

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